molecular formula C10H11Cl3N2O2 B1379089 5-(Aminomethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one hydrochloride CAS No. 1177273-56-1

5-(Aminomethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one hydrochloride

Cat. No.: B1379089
CAS No.: 1177273-56-1
M. Wt: 297.6 g/mol
InChI Key: QCQGNWVBNFDWES-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one hydrochloride is a synthetic organic compound known for its diverse applications in medicinal chemistry. This compound features a unique oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. The presence of the 3,4-dichlorophenyl group and the aminomethyl substituent enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one hydrochloride typically involves the following steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound. For instance, reacting 3,4-dichlorobenzaldehyde with an amino alcohol under acidic or basic conditions can yield the oxazolidinone ring.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination. This involves the reaction of the oxazolidinone intermediate with formaldehyde and a suitable amine, followed by reduction with a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can target the oxazolidinone ring or the dichlorophenyl group, potentially yielding various reduced derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Various reduced derivatives of the oxazolidinone ring or the dichlorophenyl group.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry

In chemistry, 5-(Aminomethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

Biologically, this compound has been studied for its potential antimicrobial properties. The oxazolidinone ring is a known pharmacophore in antibiotics, making this compound a candidate for developing new antibacterial agents.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the dichlorophenyl group and the aminomethyl substituent can enhance binding to biological targets, making it a promising lead compound in drug development.

Industry

Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its reactivity and stability make it suitable for large-scale synthesis and formulation.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets. The oxazolidinone ring can inhibit protein synthesis by binding to the bacterial ribosome, preventing the formation of the initiation complex. This action is similar to that of other oxazolidinone antibiotics.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.

    Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.

Uniqueness

5-(Aminomethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one hydrochloride is unique due to its specific substituents, which can confer distinct biological activities and chemical reactivity. The presence of the dichlorophenyl group and the aminomethyl substituent differentiates it from other oxazolidinones, potentially offering advantages in terms of potency and spectrum of activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-(aminomethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O2.ClH/c11-8-2-1-6(3-9(8)12)14-5-7(4-13)16-10(14)15;/h1-3,7H,4-5,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQGNWVBNFDWES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC(=C(C=C2)Cl)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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